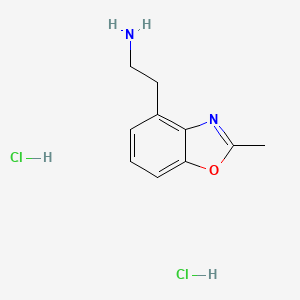

2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methyl-1,3-benzoxazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.2ClH/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7;;/h2-4H,5-6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFSDYYUYVFDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride, also known as MBZE, is a synthetic compound with potential biological applications. Its molecular formula is C10H14Cl2N2O, and it has a molecular weight of 249.14 g/mol. This article explores the biological activity of MBZE, particularly its antimicrobial properties, cytotoxicity, and interactions with various biological targets.

The compound can be described by the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H14Cl2N2O |

| Molecular Weight | 249.14 g/mol |

| IUPAC Name | 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Research indicates that MBZE exhibits selective antimicrobial properties. A study on related benzoxazole derivatives demonstrated that certain compounds showed significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while showing limited effects against Gram-negative strains like Escherichia coli .

The minimal inhibitory concentrations (MIC) for these compounds were determined, revealing that structural modifications significantly influence their antibacterial efficacy. For example, electron-donating substituents enhanced activity against specific bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that MBZE can induce apoptosis in certain tumor cells. In vitro studies indicated that MBZE exhibited cytotoxic effects comparable to established chemotherapeutic agents. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzoxazole derivatives suggests that the presence of specific substituents on the benzoxazole ring is crucial for enhancing biological activity. Compounds with methoxy or dimethylamino groups demonstrated improved antibacterial and anticancer activities .

Case Studies

-

Antibacterial Efficacy

- A series of derivatives were tested against Bacillus subtilis and Escherichia coli. The most active compound in this series showed an MIC value significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

- Cytotoxic Effects on Cancer Cells

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique benzoxazole structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Synthetic Routes:

- The compound can be synthesized through several methods, including the condensation of 2-aminophenol with appropriate aldehydes or ketones under controlled conditions. This versatility makes it a useful precursor in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity:

- In vitro studies have shown that the compound exhibits inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest that it may interact with bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Potential:

- Preliminary studies indicate potential anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. The specific pathways involved are still under investigation.

Medical Applications

The therapeutic potential of 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine; dihydrochloride is being explored for various diseases. Its ability to modulate biological targets makes it a candidate for drug development.

Case Studies:

- Recent studies have focused on its efficacy in treating specific types of cancer and bacterial infections. These investigations are critical for understanding the compound's mechanisms and optimizing its use in clinical settings.

Industrial Applications

In industry, this compound is utilized in the development of materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for applications in creating advanced materials used in electronics and pharmaceuticals.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkyl derivatives. Yields range from 65–85% depending on steric hindrance .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base. Reaction completion is confirmed via TLC (hexane:ethyl acetate, 3:2) .

Example Reaction :

Nucleophilic Substitution at the Benzoxazole Ring

The electron-deficient benzoxazole ring facilitates nucleophilic substitution at the 4-position:

-

Chlorine Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, 80°C) to yield substituted derivatives. Kinetic studies show pseudo-first-order kinetics with rate constants of .

Key Data :

| Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NH₃ | DMF | 80 | 72 |

| SH⁻ | DMSO | 100 | 65 |

| OH⁻ | H₂O | 25 | <5 |

Schiff Base Formation

The amine group reacts with aldehydes to form Schiff bases, critical for constructing bioactive derivatives:

-

Conditions : Ethanol, reflux (4–6 hr), catalytic acetic acid.

-

Substrate Scope : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) provide higher yields (75–90%) compared to aliphatic aldehydes (50–60%) .

Mechanism :

Phosphorylation Reactions

The hydroxyl group (after deprotonation) participates in phosphorylation:

-

Reagent : Diphenylphosphine chloride in THF at −40°C with Et₃N.

Synthetic Pathway :

Cyclization to Form Heterocycles

The ethanamine side chain enables cyclization with carboxylic acids or esters:

-

Cyclocondensation : With β-ketoesters in acetic acid yields pyrrolo-benzoxazole hybrids. Reaction times vary from 2–8 hr (70–85% yield) .

Optimized Conditions :

| Reagent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | PPA | 120 | 82 |

| Diethyl oxalate | H₃PO₄ | 100 | 75 |

Comparative Reactivity of Structural Analogues

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methyl-1,3-benzoxazol-4-yl)ethanamine dihydrochloride?

- Methodological Answer : The synthesis typically involves two stages: (1) Formation of the benzoxazole core via condensation of substituted o-aminophenols with carboxylic acid derivatives or aldehydes under acidic conditions, and (2) introduction of the ethanamine side chain through nucleophilic substitution or reductive amination. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Key intermediates should be characterized using ¹H/¹³C NMR and mass spectrometry to confirm regioselectivity and purity. Reaction optimization may require adjusting stoichiometry and solvent polarity .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Employ orthogonal analytical techniques:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₀H₁₄Cl₂N₂O).

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3%). Cross-reference with PubChem or DSSTox data for validation .

Advanced Research Questions

Q. How do electronic effects of the methyl group on the benzoxazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2-methyl group on the benzoxazole ring introduces steric hindrance and electron-donating effects, which can modulate reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) are recommended to map electron density distributions and predict regioselectivity. Experimentally, compare reaction rates and yields with non-methylated analogs under identical conditions (e.g., 80°C, Pd(PPh₃)₄ catalyst). Monitor intermediates via LC-MS to identify steric vs. electronic contributions .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FTIR/NIR : Monitor reaction progress in real-time to detect deviations.

- Design of Experiments (DoE) : Optimize parameters (temperature, pH, stirring rate) using response surface methodology.

- Crystallization Control : Use anti-solvent addition protocols to ensure consistent salt formation.

- QC Protocols : Define acceptance criteria for intermediates (e.g., ≤2% impurities via HPLC). Reference ICReDD’s feedback loop model for integrating computational and experimental data .

Q. How can discrepancies in reported IC₅₀ values for receptor binding assays be resolved?

- Methodological Answer : Address variability by standardizing:

- Assay Conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4), temperature (25°C), and incubation times.

- Compound Handling : Ensure consistent solubilization (e.g., DMSO stock solutions stored at -80°C with <0.1% water content).

- Positive Controls : Include reference ligands (e.g., known serotonin receptor agonists) to calibrate assay sensitivity.

- Statistical Analysis : Apply Grubbs’ test to identify outliers and use meta-analysis to reconcile conflicting data. Cross-validate with radioligand displacement studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.